Bienvenue dans la boutique en ligne BenchChem!

Avn 944

Biochemistry Enzymology Inhibitor Screening

Select AVN-944 (VX-944) for potent, reliable IMPDH inhibition. Its non-competitive binding (Ki 6-10 nM) and lack of glucuronidation offer 3-40x greater potency than MPA in AML blasts, including Flt3 mutants. Ideal for in vivo xenograft studies due to predictable PK. Uniquely triggers caspase-independent apoptosis via AIF/Endo G. Maximize antiproliferative signal and eliminate metabolic confounds. Ensure rigorous target engagement and translatable data.

Molecular Formula C25H27N5O5
Molecular Weight 477.5 g/mol
CAS No. 297730-17-7
Cat. No. B1684382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvn 944
CAS297730-17-7
SynonymsAVN 944
AVN-944
AVN944
carbamic acid, ((1S)-1-(3-((((3-methoxy-4-(5-oxazolyl)phenyl)amino)carbonyl)amino)phenyl)ethyl)-, (1R)-1-(cyanomethyl)propyl este
Molecular FormulaC25H27N5O5
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
InChIInChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1
InChIKeyGYCPCOJTCINIFZ-OXJNMPFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AVN-944 (VX-944) IMPDH Inhibitor: Procurement & Selection Guide for Oncology Research


AVN-944 (CAS 297730-17-7), also known as VX-944, is a small-molecule, orally bioavailable, noncompetitive, and specific inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides [1]. With a high binding affinity (Ki = 6-10 nM) for both human IMPDH1 and IMPDH2 isoforms, it effectively disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in a variety of cancer cell types, including hematological malignancies and solid tumors [2].

Why AVN-944 Cannot Be Interchanged with Other IMPDH Inhibitors for Preclinical Studies


Substituting AVN-944 with another IMPDH inhibitor like mycophenolic acid (MPA), mizoribine, or ribavirin is scientifically unsound due to critical differences in mechanism, metabolic fate, and potency. While all inhibit IMPDH, AVN-944 is a non-nucleoside, noncompetitive inhibitor with a distinct binding site and a unique resistance profile, whereas MPA is an uncompetitive inhibitor and mizoribine's active metabolite is a competitive transition-state analog [1]. More importantly, AVN-944 is specifically documented to not undergo glucuronidation, a primary metabolic pathway for MPA that significantly affects its bioavailability and clearance [2]. These fundamental pharmacological differences, detailed in the evidence below, can drastically alter experimental outcomes and lead to non-translatable data if compounds are substituted without rigorous cross-validation.

AVN-944 Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Superior Biochemical Potency and Binding Affinity for Human IMPDH

AVN-944 exhibits exceptionally high binding affinity for its target. It is a noncompetitive inhibitor of human IMPDH with a Ki value of 6-10 nM for both IMPDH1 and IMPDH2 isoforms . In contrast, a common comparator, ribavirin 5'-monophosphate, is a competitive IMPDH inhibitor with a reported Ki of approximately 270 nM, indicating a 27 to 45-fold weaker binding interaction for the active metabolite of ribavirin [1].

Biochemistry Enzymology Inhibitor Screening

Enhanced Cellular Potency and In Vitro Therapeutic Window in Acute Myeloid Leukemia Models

AVN-944 demonstrates significantly greater potency in reducing the viability of primary acute myeloid leukemia (AML) patient blasts. The IC50 for AVN-944 in primary AML cell viability assays ranged from 20-200 nM [1]. In direct comparison within the same study, mycophenolic acid (MPA), another IMPDH inhibitor, was found to be 3-40 fold less potent than AVN-944 under identical experimental conditions [1].

Cancer Research Leukemia Cell Viability Drug Development

Favorable Metabolic Profile: Lack of Glucuronidation Bypasses a Key Clearance Pathway

Unlike the widely used IMPDH inhibitor mycophenolic acid (MPA), AVN-944 is not a substrate for glucuronidation [1]. MPA is extensively metabolized to its primary inactive glucuronide (MPAG) by UDP-glucuronosyltransferases (UGTs) in the liver and intestine, a pathway that significantly influences its clearance and can lead to inter-individual variability in pharmacokinetics [2]. The documented absence of this metabolic route for AVN-944 is a critical differentiator for in vivo studies [1].

Drug Metabolism Pharmacokinetics In Vivo Pharmacology

Differential Induction of Apoptotic Pathway: Primarily Caspase-Independent Mechanism

AVN-944 induces apoptosis in multiple myeloma (MM) cells through a pathway that is mechanistically distinct from many other chemotherapeutic agents. In MM cell lines, AVN-944-triggered apoptosis is primarily caspase-independent, as demonstrated by the lack of inhibition by the pan-caspase inhibitor z-VAD-fmk, and is mediated by the mitochondrial release and nuclear translocation of apoptosis-inducing factor (AIF) and endonuclease G (Endo G) [1]. This contrasts with many standard apoptosis inducers that rely on the caspase cascade.

Apoptosis Cell Signaling Mechanism of Action Drug Resistance

Optimal Use Cases for AVN-944 Based on Differentiated Evidence


High-Potency IMPDH Pathway Inhibition in Acute Myeloid Leukemia (AML) Research

AVN-944 is the preferred IMPDH inhibitor for any study requiring potent and reliable target engagement in AML models. With an in vitro IC50 range of 20-200 nM in primary patient blasts, which is 3-40 fold more potent than MPA, it maximizes the chance of achieving a robust antiproliferative signal and is active against Flt3 mutant samples [1].

Preclinical In Vivo Efficacy Studies Requiring Simplified Pharmacokinetics

When planning in vivo mouse xenograft or syngeneic models, AVN-944 offers a distinct advantage over MPA. Its documented lack of glucuronidation eliminates a major metabolic variable, leading to more predictable exposure and potentially reducing the need for complex dose optimization [2].

Investigating Non-Canonical, Caspase-Independent Cell Death Mechanisms

AVN-944 is a unique tool for elucidating caspase-independent apoptosis. Its primary mechanism, involving the AIF/Endo G pathway, makes it ideal for studying alternative cell death routes and for evaluating combination therapies designed to bypass resistance to conventional, caspase-dependent cytotoxic agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avn 944

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.